4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide
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Overview
Description
4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide is a synthetic organic compound that features a furan ring attached to a piperazine moiety
Mechanism of Action
Target of Action
Furan-based compounds have been associated with antitubercular activity against mycobacterium tuberculosis . The specific protein targeted is Enoyl acyl carrier protein reductase (InhA) in complex with N-(4-methylbenzoyl)-4-benzylpiperidine .
Mode of Action
For instance, some furan-based compounds have shown inhibitory activity against different cancer cell lines .
Biochemical Pathways
Furan-based compounds have been associated with various biological applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar furan-based compounds have been calculated using swissadme, a tool for predicting pharmacokinetics .
Result of Action
Furan-based compounds have been associated with antiproliferative and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N,N-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl chloride: A precursor used in the synthesis of various furan derivatives.
N,N-dimethylpiperazine: A common piperazine derivative used in medicinal chemistry.
Furan-2,5-dicarboxylic acid:
Uniqueness
4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide is unique due to its specific combination of a furan ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13(2)12(17)15-7-5-14(6-8-15)11(16)10-4-3-9-18-10/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBYYVQZJKOMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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